5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate
Description
Properties
IUPAC Name |
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-19(2)18(22)23-12-8-13(20)17-14(21)10-15(24-16(17)9-12)11-6-4-3-5-7-11/h3-10,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSRPKDITSZXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group at the 5-position can be introduced through selective hydroxylation using reagents like hydrogen peroxide or a hydroxylating agent.
Carbamoylation: The dimethylcarbamate group can be introduced by reacting the hydroxylated chromen-4-one intermediate with dimethylcarbamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinone derivatives.
Reduction: Reduction of the carbonyl group in the chromen-4-one core can yield dihydro derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-4-one derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate exhibits several promising biological activities:
- Antioxidant Properties : The compound has demonstrated significant antioxidant capabilities, which may be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : It shows potential in reducing inflammation, making it a candidate for treating inflammatory disorders.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast cancer models.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various molecular targets, including ion channels and enzymes. These interactions are crucial for optimizing the compound's therapeutic potential.
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Inhibits inflammatory cytokines | |
| Antitumor | Induces apoptosis in cancer cells |
Case Studies
Several case studies have explored the applications of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yldimethylcarbamate:
- Neuroprotective Effects : A study investigated its neuroprotective properties in chronically stressed rats, showing potential for treating neurodegenerative diseases.
- In Vitro Anticancer Activity : Research demonstrated that the compound exhibited significant cytotoxic effects against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.
Table 2: Summary of Case Studies
Mechanism of Action
The mechanism of action of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the MAPK and mTOR pathways, leading to effects on cell proliferation, apoptosis, and autophagy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Flavonoid derivatives with modifications at positions 5, 7, and/or 2 of the chromen-4-one scaffold have been extensively studied for their pharmacological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of 5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl Dimethylcarbamate and Related Compounds
Key Insights
Substituent Effects on Bioactivity :
- The dimethylcarbamate group in the target compound likely reduces polarity compared to hydroxyl or glycoside groups, enhancing lipophilicity and cell membrane penetration .
- C2 (7-O-3,5-dimethylbenzyl) exhibits stronger antibacterial activity than C1, suggesting bulkier aromatic substituents may improve interactions with bacterial targets .
Biological Activity
5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 402.4 g/mol . The compound features a chromenone backbone, which is known for diverse biological activities.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
-
Anticancer Activity :
- The compound has shown potential in inducing apoptosis in cancer cells. For instance, derivatives of related compounds have been observed to cause cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways .
- A study highlighted that certain chromenone derivatives could inhibit tubulin polymerization, leading to disrupted mitotic spindle formation and subsequent apoptosis in cancer cell lines such as A549 and MCF7 .
- Anti-inflammatory Effects :
Case Studies
Several studies have investigated the biological activity of chromenone derivatives, providing insights into their potential therapeutic applications.
Study 1: Anticancer Efficacy
A recent study examined the cytotoxic effects of various chromenone derivatives on different cancer cell lines. The findings indicated that specific modifications in the structure significantly enhanced anticancer activity:
- Cell Lines Tested : A549 (lung), MCF7 (breast), SKOV3 (ovarian).
- Results : The most potent compound exhibited an IC50 value below 1 µM across all tested lines, indicating strong anticancer potential .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds induce apoptosis:
- Methods : Flow cytometry was used to analyze cell cycle progression and apoptosis markers.
- Findings : The study confirmed that treatment with these compounds led to increased ROS levels and activation of caspases, critical for initiating apoptosis .
Biological Activity Summary Table
| Biological Activity | Mechanism | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Anticancer | Apoptosis induction via ROS | A549, MCF7, SKOV3 | < 1 µM |
| Anti-inflammatory | COX inhibition | Various | Not specified |
Q & A
Q. Validation Techniques :
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and torsion angles (e.g., chromenone planarity deviations <0.023 Å) .
- NMR Spectroscopy : Confirms substitution patterns (e.g., dimethylcarbamate proton signals at δ 3.0–3.2 ppm) .
- HPLC : Quantifies purity (>98%) using a C18 column with UV detection at 254 nm .
(Basic) How should researchers design experiments to assess the stability of this compound under different storage and reaction conditions?
Methodological Answer :
Stability studies should follow a Design of Experiments (DOE) framework :
Variables : Temperature (2–8°C vs. 25°C), pH (3–9), and exposure to light .
Analytical Tools :
- Thermogravimetric Analysis (TGA) : Monitors decomposition onset temperatures (e.g., >150°C) .
- Accelerated Stability Testing : Stores samples at 40°C/75% RH for 4 weeks, followed by HPLC to detect degradation products .
Data Interpretation : Use ANOVA to identify significant degradation factors (e.g., pH >7 accelerates hydrolysis) .
(Advanced) How can computational reaction path search methods predict novel reaction pathways, and how should experimental data validate these predictions?
Q. Methodological Answer :
Quantum Chemical Calculations :
- Employ density functional theory (DFT) to model transition states and reaction energetics (e.g., B3LYP/6-31G* level) .
- Software like Gaussian or ORCA generates potential energy surfaces for carbamate formation or ring-opening reactions .
Experimental Validation :
- Compare computed activation energies with kinetic data (e.g., Arrhenius plots from temperature-dependent NMR studies) .
- Use High-Throughput Screening (HTS) to test predicted pathways under varied conditions (e.g., solvent polarity, catalyst loading) .
(Advanced) What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. XRD)?
Q. Methodological Answer :
Cross-Validation :
- Solid-State vs. Solution-State Data : XRD confirms crystal structure, while NMR (in DMSO-d6) detects dynamic equilibria (e.g., keto-enol tautomerism) .
Statistical Analysis :
- Apply multivariate regression to correlate spectral shifts with environmental factors (e.g., solvent dielectric constant) .
Supplementary Techniques :
- IR Spectroscopy : Identifies hydrogen bonding (e.g., C=O stretching at 1680 cm⁻¹) that may differ between solid and solution states .
(Basic) Which spectroscopic techniques are most effective for structural elucidation of this flavone derivative?
Q. Methodological Answer :
- XRD : Definitive for bond geometry (e.g., dihedral angles between phenyl and chromenone rings) .
- 1H/13C NMR : Assigns protons (e.g., aromatic H at δ 6.8–7.4 ppm) and carbons (e.g., carbonyl C at δ 180–185 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 356.1264) .
(Advanced) How can reactor design principles optimize large-scale synthesis while maintaining yield?
Q. Methodological Answer :
Reactor Type : Use a Continuous Stirred-Tank Reactor (CSTR) for homogeneous mixing and temperature control .
Process Parameters :
- Residence Time : Optimized via kinetic studies (e.g., 2–4 hours for 90% conversion) .
- Catalyst Recovery : Immobilized catalysts (e.g., silica-supported DMAP) reduce waste .
Scale-Up Validation : Pilot studies with in-line HPLC monitoring ensure reproducibility .
(Advanced) How does crystal packing influence physicochemical properties, and how can this be manipulated?
Q. Methodological Answer :
Crystal Engineering :
Property Modulation :
- Co-Crystallization : Introduce co-formers (e.g., succinic acid) to alter solubility .
- Polymorph Screening : Use solvent/antisolvent combinations to isolate metastable forms with improved bioavailability .
(Basic) What experimental design approaches minimize variability in synthesizing derivatives?
Q. Methodological Answer :
Factorial Design : Test variables (e.g., reaction time, temperature) in a 2³ matrix to identify interactions .
Response Surface Methodology (RSM) : Models optimal conditions (e.g., 60°C, 6 hours for 95% yield) .
Robustness Testing : ±10% variations in reagent stoichiometry to assess method resilience .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
